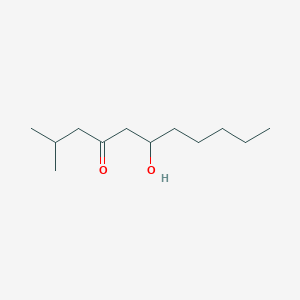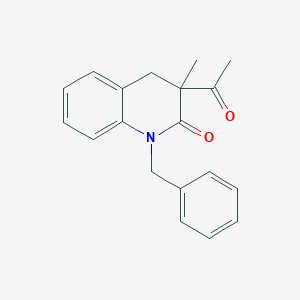![molecular formula C6H12OS B14621742 2-[(2-Methylprop-2-en-1-yl)sulfanyl]ethan-1-ol CAS No. 60154-79-2](/img/structure/B14621742.png)
2-[(2-Methylprop-2-en-1-yl)sulfanyl]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Methylprop-2-en-1-yl)sulfanyl]ethan-1-ol is an organic compound with the molecular formula C6H12OS It is characterized by the presence of a sulfanyl group attached to an ethan-1-ol backbone, with a 2-methylprop-2-en-1-yl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylprop-2-en-1-yl)sulfanyl]ethan-1-ol typically involves the reaction of 2-methylprop-2-en-1-thiol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the thiol on the epoxide ring, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Methylprop-2-en-1-yl)sulfanyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or even a hydrogen atom under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like tosyl chloride or thionyl chloride can be used to activate the hydroxyl group for substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or alkanes.
Substitution: Various substituted ethan-1-ol derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(2-Methylprop-2-en-1-yl)sulfanyl]ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-[(2-Methylprop-2-en-1-yl)sulfanyl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the compound can participate in redox reactions, influencing cellular oxidative states and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylprop-2-en-1-ol: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
Ethan-1-ol: A simpler alcohol without the 2-methylprop-2-en-1-yl substituent, resulting in different chemical properties.
2-Methylprop-2-en-1-thiol: Contains a thiol group instead of a hydroxyl group, leading to different reactivity and applications.
Uniqueness
2-[(2-Methylprop-2-en-1-yl)sulfanyl]ethan-1-ol is unique due to the combination of its sulfanyl and hydroxyl groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
60154-79-2 |
|---|---|
Molekularformel |
C6H12OS |
Molekulargewicht |
132.23 g/mol |
IUPAC-Name |
2-(2-methylprop-2-enylsulfanyl)ethanol |
InChI |
InChI=1S/C6H12OS/c1-6(2)5-8-4-3-7/h7H,1,3-5H2,2H3 |
InChI-Schlüssel |
ZYCIWJSLUPOCLO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CSCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


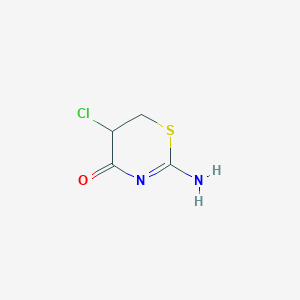
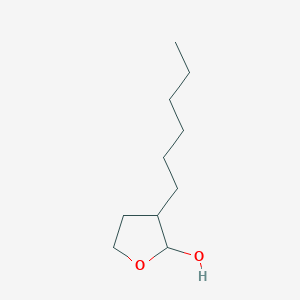
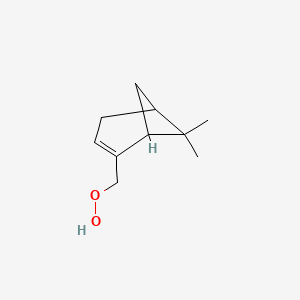
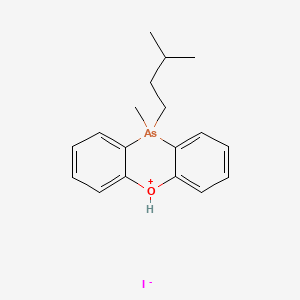

![2,2'-({4-[2-(3H-1,2,4-Triazol-3-ylidene)hydrazinyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14621686.png)
![4-[2-(2,4,6-Trimethylphenyl)ethenyl]morpholine](/img/structure/B14621698.png)

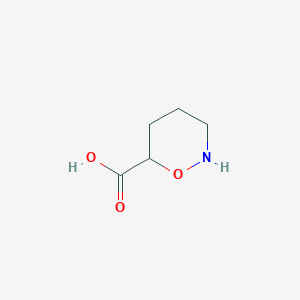
![(1S,4R)-1,2,7,7-Tetramethylbicyclo[2.2.1]hept-2-ene](/img/structure/B14621719.png)
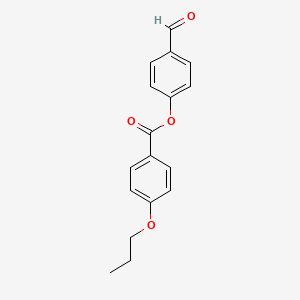
![Methyl 3-[benzyl-(benzyl-(2-methoxycarbonylethenyl)amino)diazenyl-amino]prop-2-enoate](/img/structure/B14621730.png)
